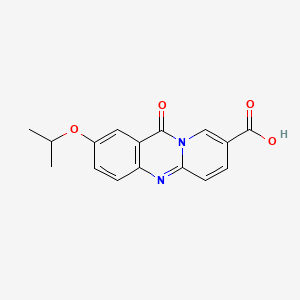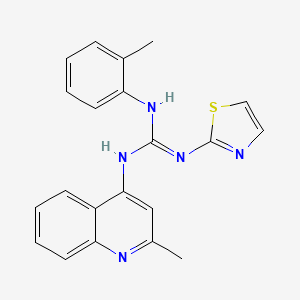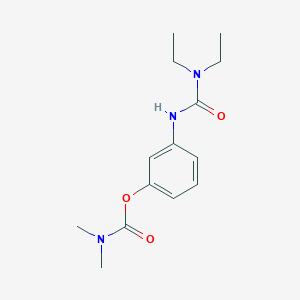
Nitric acid;1,1,3,3-tetramethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;1,1,3,3-tetramethylguanidine is an organic compound with the chemical formula HNC(N(CH₃)₂)₂. This compound is a colorless liquid known for its strong basic properties, as indicated by the high pKa of its conjugate acid . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
1,1,3,3-Tetramethylguanidine can be synthesized through several methods. One common method involves the S-methylation and amination of tetramethylthiourea . Another alternative method starts from cyanogen iodide . In industrial settings, the production of 1,1,3,3-tetramethylguanidine often involves these synthetic routes to ensure high purity and yield.
Analyse Des Réactions Chimiques
1,1,3,3-Tetramethylguanidine undergoes various chemical reactions, primarily due to its strong basic nature. Some of the common reactions include:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is employed in the preparation of alkyl nitriles from alkyl halides and 3′-alkylthymidines from 3′-nitrothymidines.
Catalysis: It serves as a base-catalyst in the production of polyurethane.
Applications De Recherche Scientifique
1,1,3,3-Tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong, non-nucleophilic base for alkylations, often as a substitute for more expensive bases like 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene.
Medicine: Its strong basic properties make it useful in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a base-catalyst in the production of polyurethane and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetramethylguanidine is primarily based on its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. This property makes it an effective catalyst in many organic synthesis reactions, including oxidation and substitution reactions .
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene. While all these compounds are strong bases, 1,1,3,3-tetramethylguanidine is unique due to its high water solubility, which allows it to be easily removed from mixtures in organic solvents . Other similar compounds include dimethylurea, noxytiolin, metformin, buformin, and allantoic acid .
Propriétés
Numéro CAS |
69932-20-3 |
|---|---|
Formule moléculaire |
C5H14N4O3 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
nitric acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C5H13N3.HNO3/c1-7(2)5(6)8(3)4;2-1(3)4/h6H,1-4H3;(H,2,3,4) |
Clé InChI |
MDURUBGJMKSQBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=N)N(C)C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


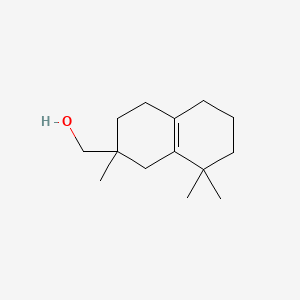
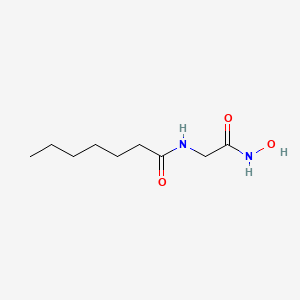

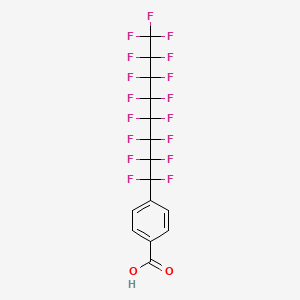
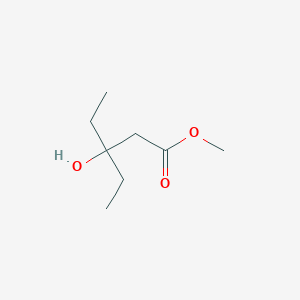

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
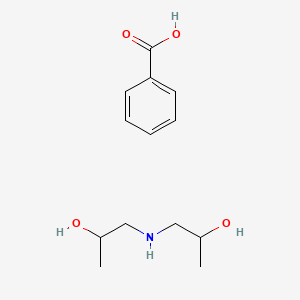
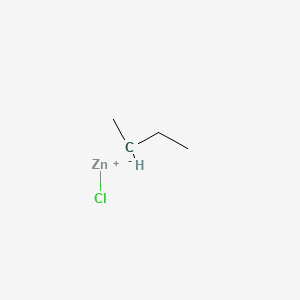
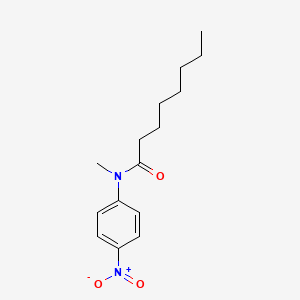
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
